- IBX works efficiently under solvent-free conditions in ball millingRSC Advances, 2014, 4(25), 12834-12839,
Cas no 94569-84-3 (2-Bromo-5-fluorobenzaldehyde)

2-Bromo-5-fluorobenzaldehyde structure
Nome del prodotto:2-Bromo-5-fluorobenzaldehyde
2-Bromo-5-fluorobenzaldehyde Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Bromo-5-fluorobenzaldehyde
- 3-BROMO-4-FLUOROBENZALDEHYDE
- 2-bromo-5-fluoro-benzaldehyde
- 2-bromo-5-fluorobenzaldhyde
- 2-bromo-5-fluorophenyl carbaldehyde
- 2-bromo-5-flurobenzaldehyde
- 5-FLUORO-2-BROMO BENZALDEHYDE
- Benzaldehyde,2-bromo-5-fluoro
- 2-Bromo-5-fluorobenzaldehyde (ACI)
- 5-Fluoro-2-bromobenzaldehyde
- 2-Bromo-5-fluorobenzaldehyde,98%
- F1905-7205
- 94569-84-3
- SCHEMBL42391
- MFCD00142872
- 2-Bromo-5-fluorobenzaldehyde, 96%
- J-508367
- NS00120707
- SY002530
- AKOS005259261
- Benzaldehyde, 2-bromo-5-fluoro-
- DB-006013
- B2353
- Z1079442476
- DTXCID90329398
- EN300-98702
- AB03821
- PS-8172
- DTXSID40378371
- BCP14475
- CS-W001148
- AC-2292
-
- MDL: MFCD00142872
- Inchi: 1S/C7H4BrFO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H
- Chiave InChI: CJUCIKJLMFVWIS-UHFFFAOYSA-N
- Sorrisi: O=CC1C(Br)=CC=C(F)C=1
Proprietà calcolate
- Massa esatta: 201.94300
- Massa monoisotopica: 201.943
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 10
- Conta legami ruotabili: 1
- Complessità: 129
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 17.1A^2
- Conta Tautomer: niente
- Carica superficiale: 0
- XLogP3: 2.2
Proprietà sperimentali
- Colore/forma: Solido bianco
- Densità: 1.67
- Punto di fusione: 53.0 to 57.0 deg-C
- Punto di ebollizione: 225.8°C at 760 mmHg
- Punto di infiammabilità: Fahrenheit: 188,6 ° f< br / >Celsius: 87 ° C< br / >
- Indice di rifrazione: 1.584
- Solubilità: Soluble in methanol.
- PSA: 17.07000
- LogP: 2.40070
- Sensibilità: Air Sensitive
- Solubilità: Non determinato
2-Bromo-5-fluorobenzaldehyde Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Warning
- Dichiarazione di pericolo: H315,H319,H335
-
Dichiarazione di avvertimento:
P261,P305
P351
P338,P302
P352,P321,P405,P501A - Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: R36/37/38: irritante per occhi, vie respiratorie e pelle
- Istruzioni di sicurezza: S26-S36/37/39
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R36/37/38
- Condizioni di conservazione:2-8°C
2-Bromo-5-fluorobenzaldehyde Dati doganali
- CODICE SA:2913000090
- Dati doganali:
Codice doganale cinese:
2913000090Panoramica:
291300090 Item2912Altri derivati dei prodotti elencati [cfr. alogenazione,solfonazione,derivati nitrosativi o nitrosativi]. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
SA: 291300090 derivati alogenati, solfonati, nitrati o nitrosi dei prodotti della voce 2912 Tariffa educativa:17,0% Aliquota di sconto fiscale:9,0% Condizioni regolamentari:nessuna Tariffa nazionale più favorita:5,5% Tariffa generale:30,0%
2-Bromo-5-fluorobenzaldehyde Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015848-1g |
2-Bromo-5-fluorobenzaldehyde |
94569-84-3 | 95% | 1g |
¥28 | 2024-07-19 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B25071-25g |
2-Bromo-5-fluorobenzaldehyde, 98% |
94569-84-3 | 98% | 25g |
¥2444.00 | 2023-03-15 | |
eNovation Chemicals LLC | D405059-1kg |
2-bromo-5-fluorobenzaldehyde |
94569-84-3 | 97% | 1kg |
$1100 | 2024-06-05 | |
Life Chemicals | F1905-7205-0.25g |
2-Bromo-5-fluorobenzaldehyde |
94569-84-3 | 95%+ | 0.25g |
$18.0 | 2023-11-21 | |
Life Chemicals | F1905-7205-1g |
2-Bromo-5-fluorobenzaldehyde |
94569-84-3 | 95%+ | 1g |
$21.0 | 2023-11-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047137-25g |
2-Bromo-5-fluorobenzaldehyde |
94569-84-3 | 98% | 25g |
¥64.00 | 2024-04-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047137-500g |
2-Bromo-5-fluorobenzaldehyde |
94569-84-3 | 98% | 500g |
¥1002.00 | 2024-04-24 | |
Life Chemicals | F1905-7205-0.5g |
2-Bromo-5-fluorobenzaldehyde |
94569-84-3 | 95%+ | 0.5g |
$19.0 | 2023-11-21 | |
Fluorochem | 013206-10g |
2-Bromo-5-fluorobenzaldehyde |
94569-84-3 | 98% | 10g |
£18.00 | 2022-03-01 | |
Chemenu | CM255934-500g |
2-Bromo-5-fluorobenzaldehyde |
94569-84-3 | 95% | 500g |
$327 | 2021-06-16 |
2-Bromo-5-fluorobenzaldehyde Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide ; 1 h, rt
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 2 d, rt
Riferimento
- Preparation of 2-amino-3-arylpropanoic acid and 2-amino-3-heterocyclylpropanoic acid derivatives as tryptophan hydroxylase inhibitors for the treatment of cancer, World Intellectual Property Organization, , ,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 2 d, rt
Riferimento
- Preparation of 4-[6-(2,2,2-trifluoro-1-phenylethoxy)pyrimidin-4-yl]-(S)-phenylalanine derivative tryptophan hydroxylase inhibitors for treating osteoporosis, World Intellectual Property Organization, , ,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; rt
Riferimento
- Metal-Catalyzed Cycloisomerization of Enyne Functionalities via a 1,3-Alkylidene MigrationJournal of the American Chemical Society, 2006, 128(29), 9340-9341,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Phosphoric tribromide Solvents: Chloroform ; 10 min, 0 °C; 45 - 60 min, rt
1.2 Solvents: Chloroform ; 10 - 15 h, 0 °C
1.3 Reagents: Potassium carbonate Solvents: Water ; neutralized, 0 °C
1.2 Solvents: Chloroform ; 10 - 15 h, 0 °C
1.3 Reagents: Potassium carbonate Solvents: Water ; neutralized, 0 °C
Riferimento
- One-Pot Tandem Amidation, Knoevenagel Condensation, and Palladium-Catalyzed Wacker Type Oxidation/C-O Coupling: Synthesis of Chromeno-Annulated ImidazopyridinesJournal of Organic Chemistry, 2018, 83(15), 8026-8035,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethyl sulfoxide ; 8 h, 60 °C
Riferimento
- Silver-Catalyzed Stereoselective [3+2] Cycloadditions of Cyclopropyl-Indanimines with Carbonyl CompoundsAdvanced Synthesis & Catalysis, 2013, 355(8), 1545-1552,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Silver , Copper , Silica Solvents: Toluene , Water ; 4 h, 120 °C
Riferimento
- Synthesis of smart bimetallic nano-Cu/Ag@SiO2 for clean oxidation of alcoholsNew Journal of Chemistry, 2017, 41(22), 13377-13381,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 2 d, rt
Riferimento
- Preparation of pyrimidine derivatives as TPH1 inhibitors, China, , ,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 2 d, rt
Riferimento
- Preparation of multicyclic amino acid derivative tryptophan hydroxylase inhibitors and methods of using them for affecting gastrointestinal transit and gastric emptying, World Intellectual Property Organization, , ,
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: Formaldehyde , p-Toluenesulfonic acid Solvents: Tetrahydrofuran , Water ; 15 min, 100 °C
Riferimento
- Selective ortho-Bromination of Substituted Benzaldoximes Using Pd-Catalyzed C-H Activation: Application to the Synthesis of Substituted 2-BromobenzaldehydesJournal of Organic Chemistry, 2011, 76(15), 6414-6420,
Synthetic Routes 11
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Biphenyl , Sodium bicarbonate , Tetrabutylammonium chloride , Tempo , Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Dichloromethane , Water ; 48 h, rt
Riferimento
- TEMPO-Mediated Oxidation of Primary Alcohols to Aldehydes under Visible Light and AirChinese Journal of Chemistry, 2014, 32(2), 117-122,
Synthetic Routes 12
Condizioni di reazione
1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 2 d, rt
Riferimento
- Preparation of 4-[6-(2,2,2-trifluoro-1-phenylethoxy)pyrimidin-4-yl]-(S)-phenylalanine derivatives as tryptophan hydroxylase inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 13
Condizioni di reazione
1.1 Reagents: Triphenylmethanol Catalysts: Iron chloride (FeCl3) ; 1 h, 55 °C
Riferimento
- Fe(III)-catalyzed trityl benzyl ether formation and disproportionation cascade reactions to yield benzaldehydesTetrahedron, 2015, 71(38), 6744-6748,
Synthetic Routes 14
Condizioni di reazione
Riferimento
- Diaryl macrocycles as modulators of protein kinases and their preparation, World Intellectual Property Organization, , ,
Synthetic Routes 15
Condizioni di reazione
1.1 Reagents: Triphenylmethanol Catalysts: [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamidato-κN](triphenyl… ; rt → 140 °C; 1 h, 140 °C
Riferimento
- Process for synthesis oxidation of benzyl alcohols with gold catalyst, China, , ,
Synthetic Routes 16
Condizioni di reazione
1.1 Reagents: Manganese oxide (MnO2) Solvents: Dichloromethane ; 2 d, rt
Riferimento
- Preparation of multicyclic amino acid derivations as potent and selective THP1 inhibitors for treating metastatic bone disease, World Intellectual Property Organization, , ,
Synthetic Routes 17
Condizioni di reazione
Riferimento
- Thermolytic Synthesis of Naphthalenes via Intramolecular Cyclocondensation of o-PhenylallylbenzaldehydesSynthesis, 2018, 50(17), 3408-3419,
2-Bromo-5-fluorobenzaldehyde Raw materials
2-Bromo-5-fluorobenzaldehyde Preparation Products
2-Bromo-5-fluorobenzaldehyde Fornitori
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
(CAS:94569-84-3)2-Bromo-5-fluorobenzaldehyde
Numero d'ordine:sfd340
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:32
Prezzo ($):discuss personally
2-Bromo-5-fluorobenzaldehyde Letteratura correlata
-
Antara Garai,Samir Kumar,Woormileela Sinha,Chandra Shekhar Purohit,Ritwick Das,Sanjib Kar RSC Adv. 2015 5 28643
-
Xiaochen Ji,Qiong Liu,Zhongzhen Wang,Pu Wang,Guo-Jun Deng,Huawen Huang Green Chem. 2020 22 8233
-
Xuekun Wang,Guoxia Ji,Xinyu Han,Huiran Hao,Wenjing Liu,Qidi Xue,Qinghua Guo,Shiben Wang,Kang Lei,Yadi Liu RSC Adv. 2022 12 5732
-
Saad Sene,Dorothée Berthomieu,Bruno Donnadieu,Sébastien Richeter,Joris Vezzani,Dominique Granier,Sylvie Bégu,Hubert Mutin,Christel Gervais,Danielle Laurencin CrystEngComm 2014 16 4999
-
Monica Dell'Acqua,Valentina Pirovano,Giorgio Confalonieri,Antonio Arcadi,Elisabetta Rossi,Giorgio Abbiati Org. Biomol. Chem. 2014 12 8019
94569-84-3 (2-Bromo-5-fluorobenzaldehyde) Prodotti correlati
- 2680725-73-7(tert-butyl N-{6-chloro-4-(trifluoromethyl)pyridin-2-ylmethyl}carbamate)
- 2172057-57-5(1-benzyl-3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidopyrrolidine-3-carboxylic acid)
- 1807109-63-2(4-(Bromomethyl)-5-(difluoromethyl)-2-methyl-3-nitropyridine)
- 2229452-60-0(2-(3-bromo-5-chlorophenyl)propan-2-yl(methyl)amine)
- 1936177-82-0(5-Chloro-N-phenylpyrazin-2-amine)
- 3433-62-3(3-Penten-2-one,4-(dimethylamino)-)
- 885499-56-9(4-PiperidinaMine, 1-(7H-pyrrolo[2,3-d]pyriMidin-4-yl)-)
- 869343-41-9(5-(2-fluorophenyl)(4-methylpiperazin-1-yl)methyl-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)
- 845727-66-4(4-amino-6-oxo-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile)
- 1396846-25-5(2-(1,3-benzothiazol-2-yl)(methyl)amino-N-(4-phenylbutan-2-yl)acetamide)
Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:94569-84-3)2-Bromo-5-fluorobenzaldehyde

Purezza:98%
Quantità:Company Customization
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:94569-84-3)2-Bromo-5-fluorobenzaldehyde

Purezza:99%/99%
Quantità:500g/1kg
Prezzo ($):166.0/290.0